molecular formula C17H14O5 B13687565 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin

7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin

Katalognummer: B13687565
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: ADDLDUFNOLHFSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin.

    Benzyloxy Substitution:

    Methoxylation: The methoxy group is introduced via methylation, often using methyl iodide and a base like potassium carbonate.

    Final Coumarin Formation: The final step involves the cyclization of the intermediate compounds to form the coumarin core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The benzyloxy group can be reduced to yield the corresponding phenol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the coumarin ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions include various substituted coumarins, quinones, and phenolic derivatives, each with distinct chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin involves its interaction with specific molecular targets. For instance, it can inhibit monoamine oxidase by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters like dopamine . This inhibition is crucial in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of benzyloxy, hydroxy, and methoxy groups allows for diverse functionalization and potential therapeutic applications.

Eigenschaften

Molekularformel

C17H14O5

Molekulargewicht

298.29 g/mol

IUPAC-Name

4-hydroxy-5-methoxy-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C17H14O5/c1-20-14-7-12(21-10-11-5-3-2-4-6-11)8-15-17(14)13(18)9-16(19)22-15/h2-9,18H,10H2,1H3

InChI-Schlüssel

ADDLDUFNOLHFSU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC2=C1C(=CC(=O)O2)O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.